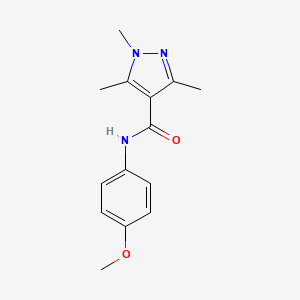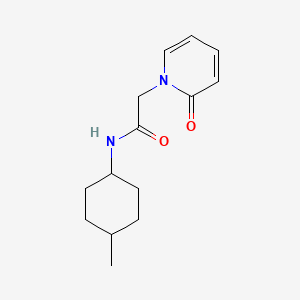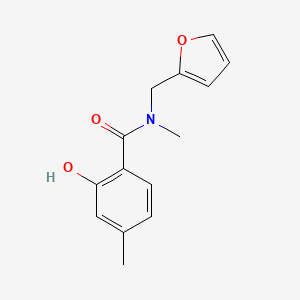![molecular formula C17H18N2O2 B7473762 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities. DMMPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves its interaction with the dopamine transporter. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide binds to the transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect is similar to that of cocaine, which also blocks the reuptake of dopamine. However, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have a lower abuse potential than cocaine, making it a promising candidate for the development of new treatments for cocaine addiction.
Biochemical and Physiological Effects
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its interaction with the dopamine transporter, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In animal models, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to decrease locomotor activity and produce hypothermia, indicating a sedative effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high purity and availability. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide can be synthesized in large quantities with high yields, making it a cost-effective compound for research. However, one limitation of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide. One area of interest is the development of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide-based treatments for cocaine addiction. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to decrease cocaine self-administration in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Another area of interest is the investigation of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide's neuroprotective properties. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to understand the full range of biochemical and physiological effects of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of N-methylmorpholine to yield 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide. The synthesis of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine signaling in the brain. In pharmacology, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. In medicinal chemistry, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been used as a lead compound for the development of novel dopamine transporter inhibitors.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-13(10-12(11)2)16(20)19-15-7-5-4-6-14(15)17(21)18-3/h4-10H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLTZWRJPPGNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)






![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)


